molecular formula C20H21FN6O3S B11770633 4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride CAS No. 50699-49-5

4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride

Cat. No.: B11770633
CAS No.: 50699-49-5
M. Wt: 444.5 g/mol
InChI Key: LHDKZPJBOZHMBM-UHFFFAOYSA-N
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Description

4-(3-(4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl)ureido)-2-methylbenzene-1-sulfonyl fluoride is a complex organic compound with a molecular formula of C20H21FN6O3S This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzyl group, and a sulfonyl fluoride moiety

Preparation Methods

The synthesis of 4-(3-(4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl)ureido)-2-methylbenzene-1-sulfonyl fluoride involves multiple steps. The general synthetic route includes the following steps :

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Benzylation: The pyrimidine ring is then benzylated to introduce the benzyl group.

    Ureido Formation: The benzylated pyrimidine is reacted with an isocyanate to form the ureido group.

    Sulfonylation: Finally, the compound is sulfonylated using sulfonyl fluoride to introduce the sulfonyl fluoride moiety.

Chemical Reactions Analysis

4-(3-(4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl)ureido)-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The sulfonyl fluoride group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-(4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl)ureido)-2-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl)ureido)-2-methylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets . The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

4-(3-(4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl)ureido)-2-methylbenzene-1-sulfonyl fluoride can be compared with other similar compounds, such as :

    2,4-Diamino-6-methylpyrimidine: A simpler compound with a similar pyrimidine ring structure.

    Benzylurea Derivatives: Compounds with similar benzylurea groups but different substituents.

    Sulfonyl Fluoride Compounds: Compounds with sulfonyl fluoride groups but different core structures.

The uniqueness of 4-(3-(4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl)ureido)-2-methylbenzene-1-sulfonyl fluoride lies in its combination of these functional groups, which imparts specific chemical and biological properties.

Properties

CAS No.

50699-49-5

Molecular Formula

C20H21FN6O3S

Molecular Weight

444.5 g/mol

IUPAC Name

4-[[4-(2,4-diamino-6-methylpyrimidin-5-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C20H21FN6O3S/c1-11-9-15(7-8-16(11)31(21,29)30)26-20(28)24-10-13-3-5-14(6-4-13)17-12(2)25-19(23)27-18(17)22/h3-9H,10H2,1-2H3,(H2,24,26,28)(H4,22,23,25,27)

InChI Key

LHDKZPJBOZHMBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NCC2=CC=C(C=C2)C3=C(N=C(N=C3N)N)C)S(=O)(=O)F

Origin of Product

United States

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